molecular formula C20H16ClNO5S B6021704 [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate

[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate

Cat. No.: B6021704
M. Wt: 417.9 g/mol
InChI Key: HCMDSBFUDRZMQD-UHFFFAOYSA-N
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Description

[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate: is a complex organic compound characterized by its unique structure, which includes an acetyl group, a naphthalen-2-ylsulfonyl group, and a chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate typically involves multiple steps:

    Formation of the Naphthalen-2-ylsulfonyl Group: This step involves the sulfonylation of naphthalene using sulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The naphthalen-2-ylsulfonyl group is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.

    Coupling with 2-Chlorophenyl Acetate: The final step involves coupling the acetylated naphthalen-2-ylsulfonyl group with 2-chlorophenyl acetate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids and sulfonic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [4-[Acetyl(phenylsulfonyl)amino]-2-chlorophenyl] acetate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    [4-[Acetyl(methylsulfonyl)amino]-2-chlorophenyl] acetate: Contains a methylsulfonyl group instead of a naphthalen-2-ylsulfonyl group.

Uniqueness

  • The presence of the naphthalen-2-ylsulfonyl group in [4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to its analogs.

Properties

IUPAC Name

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMDSBFUDRZMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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